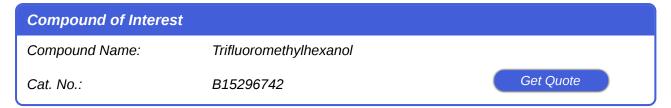


Physicochemical Properties of Trifluoromethylhexanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylhexanol encompasses a group of fluorinated organic compounds that are of growing interest in the fields of medicinal chemistry, materials science, and synthetic chemistry. The incorporation of a trifluoromethyl (-CF3) group into a hexanol backbone significantly alters the parent molecule's physicochemical properties, including its lipophilicity, acidity, and metabolic stability. These modifications can be strategically exploited in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of a specific isomer, 6,6,6-trifluoro-1-hexanol, and outlines detailed experimental protocols for the determination of key molecular descriptors.

Physicochemical Data

The following table summarizes the available quantitative data for 6,6,6-trifluoro-1-hexanol. For comparative purposes, data for the non-fluorinated parent compound, 1-hexanol, is also included.



Property	6,6,6-Trifluoro-1-hexanol	1-Hexanol
Molecular Formula	C6H11F3O	C6H14O
Molecular Weight	156.15 g/mol [1]	102.17 g/mol [2]
Boiling Point	162-164 °C (at 760 mmHg)	157.1 °C (at 760 mmHg)[3]
Melting Point	Not available	-44.6 °C[3]
Density	1.125 g/mL (at 25 °C)	0.814 g/mL (at 25 °C)[4]
Water Solubility	Sparingly soluble	5.9 g/L (at 20 °C)[5]
logP (XLogP3-AA)	1.6[1]	2.03
рКа	Not available (expected to be weakly acidic, similar to other primary alcohols)	~16-18 (estimated)

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible physicochemical data. Below are detailed methodologies for determining the key properties of liquid alcohols like **trifluoromethylhexanol**.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[6][7]

Apparatus:

- Thiele tube
- Thermometer (0-200 °C)
- Capillary tubes (sealed at one end)
- Small test tube



- Rubber band or wire for attaching the test tube to the thermometer
- Heating source (Bunsen burner or hot plate)
- Mineral oil

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Add a small amount (approximately 0.5 mL) of the trifluoromethylhexanol sample into the small test tube.
- Place a capillary tube, with its sealed end up, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.
- Immerse the thermometer and the attached test tube into the mineral oil in the Thiele tube, making sure the sample is below the oil level.
- Gently heat the side arm of the Thiele tube. This will create convection currents that ensure uniform heating of the oil bath.
- As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
- Continue gentle heating until a rapid and continuous stream of bubbles is observed. This
 indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

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Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements of liquids.[8][9][10]

Apparatus:

- Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube
- Analytical balance (accurate to ±0.0001 g)
- Constant temperature water bath
- Thermometer
- Beaker
- Pipette

Procedure:

- Thoroughly clean and dry the pycnometer.
- Determine and record the mass of the empty, dry pycnometer.
- Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
- Ensure the pycnometer is completely full, with a small amount of water exiting through the capillary in the stopper to remove any air bubbles.
- Carefully dry the outside of the pycnometer and weigh it.
- Calculate the volume of the pycnometer using the known density of water at the specific temperature.
- Empty and dry the pycnometer.
- Fill the pycnometer with the **trifluoromethylhexanol** sample and repeat steps 3-5.



 Calculate the density of the sample using the following formula: Density = (Mass of liquid) / (Volume of pycnometer)

Determination of Water Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the aqueous solubility of a chemical. It involves shaking an excess amount of the compound in water until equilibrium is reached.[11][12][13]

Apparatus:

- Glass flasks with stoppers
- Shaking incubator or orbital shaker, capable of maintaining a constant temperature
- Centrifuge
- Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-MS)
- · Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Add an excess amount of trifluoromethylhexanol to a flask containing a known volume of distilled water. The excess solid/liquid is necessary to ensure that a saturated solution is formed.
- Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25
 °C).
- Shake the flasks for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.
- After shaking, allow the flasks to stand undisturbed at the same constant temperature to allow for phase separation.



- Carefully remove an aliquot of the aqueous phase, ensuring no undissolved sample is transferred. Centrifugation is recommended to separate any fine particles.
- Determine the concentration of **trifluoromethylhexanol** in the aqueous aliquot using a suitable and validated analytical method (e.g., HPLC-UV with a proper calibration curve).
- The measured concentration represents the water solubility of the compound at that temperature.

Determination of Partition Coefficient (logP) by HPLC

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's lipophilicity. The logarithm of P (logP) can be conveniently estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15][16]

Apparatus:

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector
- Reversed-phase column (e.g., C18)
- Mobile phase (e.g., a mixture of methanol and water)
- A set of standard compounds with known logP values
- Autosampler and vials
- Data acquisition and processing software

Procedure:

- Prepare a mobile phase of a specific composition (e.g., 60:40 methanol:water).
- Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
- Prepare solutions of a series of standard compounds with well-established logP values that bracket the expected logP of the analyte.



- Inject each standard solution onto the HPLC system and record its retention time (t_R).
- Calculate the capacity factor (k') for each standard using the formula: k' = (t_R t_0) / t_0, where t_0 is the void time of the column.
- Create a calibration curve by plotting the log(k') of the standards against their known logP values.
- Prepare a solution of trifluoromethylhexanol and inject it onto the HPLC system under the same conditions.
- Measure the retention time of **trifluoromethylhexanol** and calculate its log(k').
- Use the calibration curve to determine the logP of **trifluoromethylhexanol**.

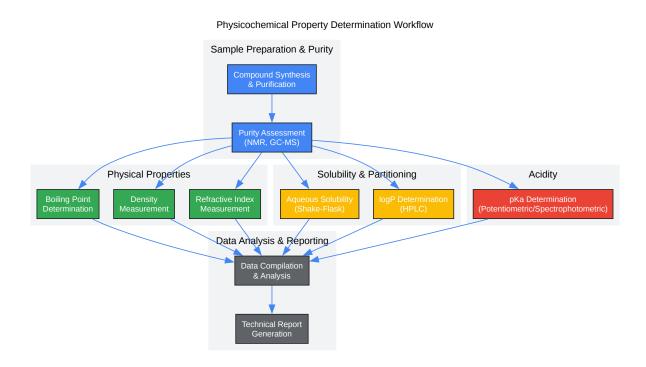
Signaling Pathways and Biological Interactions

Currently, there is no publicly available information on specific signaling pathways or biological interactions involving **trifluoromethylhexanol**. As a relatively simple fluorinated alcohol, it is not expected to have specific receptor-mediated signaling activities unless it has been specifically designed or discovered to do so in a biological screening program. Its biological effects are more likely to be related to its general properties as a solvent or its potential to disrupt cell membranes at higher concentrations.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the comprehensive characterization of the physicochemical properties of a novel liquid chemical such as **trifluoromethylhexanol**.





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Caption: Workflow for Physicochemical Profiling.

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